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Compound of Interest

Compound Name: 4-(Bromomethyl)phenylacetic acid

Cat. No.: B083933

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
(Bromomethyl)phenylacetic acid, a key reagent and building block in various chemical
syntheses. The intended audience for this document includes researchers, scientists, and
professionals in the field of drug development and chemical research who utilize spectroscopic
techniques for structural elucidation and quality control.

Spectroscopic Data Summary

The following tables summarize the expected and reported spectroscopic data for 4-
(Bromomethyl)phenylacetic acid. It is important to note that while the existence of this data is
well-documented, detailed, publicly available peak lists are limited. The data presented here is
a composite of expected values based on the chemical structure and information from
commercial scientific data repositories.

Nuclear Magnetic Resonance (NMR) Spectroscopy
IH NMR (Proton NMR) Data
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Chemical Shift (8)

Multiplicity Integration Assignment

Ppm

~10-12 Singlet (broad) 1H -COOH

~7.3-7.4 Multiplet 4H Aromatic (CeHa)

~4.5 Singlet 2H -CH2Br

~3.6 Singlet 2H -CH2COOH
13C NMR (Carbon NMR) Data

Chemical Shift (8) ppm Assighment

~178 -COOH

~138 Aromatic (quaternary)

~135 Aromatic (quaternary)

~130 Aromatic (-CH)

~129 Aromatic (-CH)

~41 -CH2COOH

~33 -CH2Br

Note: The NMR data is sourced from Sigma-Aldrich Co. LLC. and is available through
databases such as Wiley SpectraBase. The exact chemical shifts may vary depending on the

solvent and experimental conditions.[1]

Infrared (IR) Spectroscopy

The IR spectrum of 4-(Bromomethyl)phenylacetic acid is expected to show characteristic

absorption bands corresponding to its functional groups.
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Wavenumber (cm~?) Intensity Assignment

2500-3300 Strong, Broad O-H stretch (Carboxylic Acid)
~1700 Strong C=0 stretch (Carboxylic Acid)
~3000 Medium C-H stretch (Aromatic)

1600, 1450 Medium-Weak C=C stretch (Aromatic ring)
~1200 Strong C-O stretch

~600-700 Medium C-Br stretch

Note: The IR spectral data has been reported by Bio-Rad Laboratories, Inc. and Alfa Aesar,
Thermo Fisher Scientific, with spectra available on platforms like SpectraBase.[1]

Mass Spectrometry (MS)

Mass spectrometry of this compound would provide information on its molecular weight and
fragmentation pattern.

m/z Interpretation

Molecular ion peak [M]* and [M+2]* due to the
228/230 presence of Bromine isotopes (7°Br and 81Br) in

approximately a 1:1 ratio.

149 Loss of Br (-79/81) and subsequent

fragmentation.

o1 Tropylium ion (C7H7%), a common fragment for
benzyl-containing compounds.

Note: GC-MS data for 4-(Bromomethyl)phenylacetic acid is available through John Wiley &
Sons, Inc., as indicated in spectral databases.[1]

Experimental Protocols
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The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 4-(Bromomethyl)phenylacetic
acid in a suitable deuterated solvent (e.g., CDCls, DMSO-de). The choice of solvent is critical
to avoid interfering signals.

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane
(TMS), to the solution for chemical shift referencing (0 ppm).

Data Acquisition: Transfer the solution to a clean NMR tube. Acquire the *H and 3C NMR
spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (Solid): For solid samples, the KBr pellet method or Attenuated Total
Reflectance (ATR) can be used.

o KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) powder
and press it into a thin, transparent disk.

o ATR: Place a small amount of the solid sample directly on the ATR crystal.

Data Acquisition: Place the prepared sample in the IR spectrometer and record the spectrum
over the appropriate wavenumber range (typically 4000-400 cm™1).

Background Correction: A background spectrum of the empty sample holder (or pure KBr
pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer,
often via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile
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compounds.

« |onization: lonize the sample using an appropriate method, such as Electron lonization (EI)
or Electrospray lonization (ESI).

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: The detector records the abundance of each ion at a specific m/z value,
generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 4-(Bromomethyl)phenylacetic acid.
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Caption: General workflow for spectroscopic analysis.

This guide provides a foundational understanding of the spectroscopic characteristics of 4-
(Bromomethyl)phenylacetic acid. For detailed and certified data, it is recommended to
consult the commercial suppliers and spectral databases directly.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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phenylacetic-acid-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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